2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2,4-dimethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2,4-dimethylphenyl)acetamide, also known as CX-4945, is a small molecule inhibitor of protein kinase CK2. CK2 is a serine/threonine kinase that is involved in multiple cellular processes, including cell growth, proliferation, and survival. CX-4945 has been shown to have potential as a therapeutic agent in the treatment of various diseases, including cancer, neurodegenerative disorders, and viral infections.
Wirkmechanismus
2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2,4-dimethylphenyl)acetamide inhibits CK2 by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream targets, leading to the inhibition of cell growth and survival. CK2 has also been shown to play a role in DNA repair, and 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2,4-dimethylphenyl)acetamide has been shown to sensitize cancer cells to DNA-damaging agents.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2,4-dimethylphenyl)acetamide has been shown to have other biochemical and physiological effects. For example, 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2,4-dimethylphenyl)acetamide has been shown to inhibit the growth of T cells and reduce inflammation in animal models of autoimmune diseases. 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2,4-dimethylphenyl)acetamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2,4-dimethylphenyl)acetamide is that it is a small molecule inhibitor, which makes it easier to use in cell-based and animal studies. 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2,4-dimethylphenyl)acetamide has also been shown to have good pharmacokinetic properties, including good oral bioavailability and low toxicity. One limitation of 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2,4-dimethylphenyl)acetamide is that it is not selective for CK2 and can inhibit other kinases at higher concentrations.
Zukünftige Richtungen
There are several potential future directions for research on 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2,4-dimethylphenyl)acetamide. One area of interest is the development of combination therapies that target CK2 and other signaling pathways. Another area of interest is the development of 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2,4-dimethylphenyl)acetamide derivatives with improved selectivity and potency. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2,4-dimethylphenyl)acetamide in the treatment of various diseases.
Synthesemethoden
The synthesis of 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2,4-dimethylphenyl)acetamide involves a series of chemical reactions starting from commercially available starting materials. The key step in the synthesis is the formation of the thiazole ring, which is achieved through a cyclization reaction. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2,4-dimethylphenyl)acetamide has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. In cancer research, 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2,4-dimethylphenyl)acetamide has been shown to inhibit the growth and survival of cancer cells by targeting CK2, which is overexpressed in many types of cancer. 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2,4-dimethylphenyl)acetamide has also been shown to have antiviral activity against several viruses, including HIV, HCV, and influenza.
Eigenschaften
IUPAC Name |
2-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]-N-(2,4-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2S/c1-13-8-9-17(14(2)10-13)23-18(25)11-16-12-27-20(22-16)24-19(26)21-15-6-4-3-5-7-15/h8-10,12,15H,3-7,11H2,1-2H3,(H,23,25)(H2,21,22,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAWZXGKQIOGTPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3CCCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2,4-dimethylphenyl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.